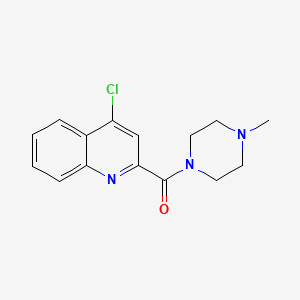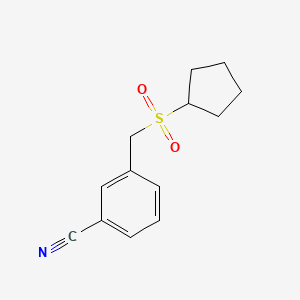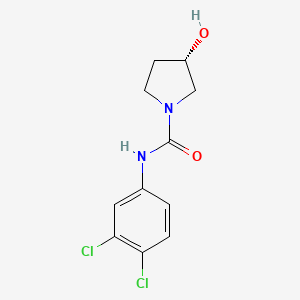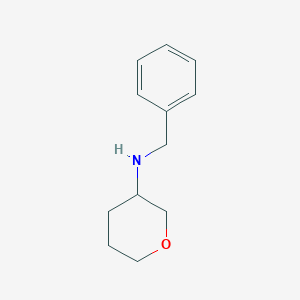
(4-Chloroquinolin-2-yl)-(4-methylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloroquinolin-2-yl)-(4-methylpiperazin-1-yl)methanone, also known as CQPM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CQPM is a derivative of chloroquine, an antimalarial drug, and has shown promising results in various scientific studies.
Wirkmechanismus
The exact mechanism of action of (4-Chloroquinolin-2-yl)-(4-methylpiperazin-1-yl)methanone is not fully understood. However, it is believed that this compound exerts its therapeutic effects by interacting with various cellular targets such as DNA, enzymes, and receptors. For example, in cancer cells, this compound has been shown to interact with DNA and inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. In autoimmune disorders, this compound has been shown to inhibit the activity of Janus kinases (JAKs), which are enzymes involved in cytokine signaling. In infectious diseases, this compound has been shown to interact with viral or bacterial proteins and inhibit their function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the target cells and tissues. In cancer cells, this compound has been shown to induce apoptosis, inhibit autophagy, and reduce angiogenesis. In autoimmune disorders, this compound has been shown to reduce inflammation and modulate the immune response. In infectious diseases, this compound has been shown to inhibit the replication of the virus or bacteria and reduce the viral or bacterial load.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Chloroquinolin-2-yl)-(4-methylpiperazin-1-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its structure is well-characterized. It has shown promising results in various scientific studies, and its therapeutic potential is still being explored. However, there are also some limitations to using this compound in lab experiments. It has low solubility in water, which can affect its bioavailability and efficacy. It can also have off-target effects on non-target cells and tissues, which can lead to toxicity.
Zukünftige Richtungen
There are several future directions for (4-Chloroquinolin-2-yl)-(4-methylpiperazin-1-yl)methanone research. One direction is to explore its potential therapeutic applications in other diseases such as neurodegenerative disorders and metabolic disorders. Another direction is to optimize its chemical structure to improve its bioavailability and efficacy. Additionally, further studies are needed to understand its mechanism of action and off-target effects. Overall, this compound has shown promising results in various scientific studies, and its potential therapeutic applications are still being explored.
Synthesemethoden
The synthesis of (4-Chloroquinolin-2-yl)-(4-methylpiperazin-1-yl)methanone involves the reaction of 4-chloroquinoline-2-carbaldehyde with 4-methylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is purified using various techniques such as column chromatography and recrystallization. The yield of the synthesis process varies depending on the reaction conditions and purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
(4-Chloroquinolin-2-yl)-(4-methylpiperazin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting autophagy, and reducing angiogenesis. In autoimmune disorders, this compound has been shown to modulate the immune response by inhibiting cytokine production and reducing inflammation. In infectious diseases, this compound has been shown to have antiviral and antibacterial properties by inhibiting the replication of the virus or bacteria.
Eigenschaften
IUPAC Name |
(4-chloroquinolin-2-yl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c1-18-6-8-19(9-7-18)15(20)14-10-12(16)11-4-2-3-5-13(11)17-14/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBRTXXMJLDJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide](/img/structure/B7570286.png)
![3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570297.png)
![2-[4-(Oxolan-3-ylamino)phenyl]ethanol](/img/structure/B7570299.png)
![2-[4-(2-Aminophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7570305.png)
![N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine](/img/structure/B7570314.png)

![5-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7570343.png)

![4-[(Oxan-3-ylcarbamoylamino)methyl]benzoic acid](/img/structure/B7570351.png)

![N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]butanamide](/img/structure/B7570366.png)
